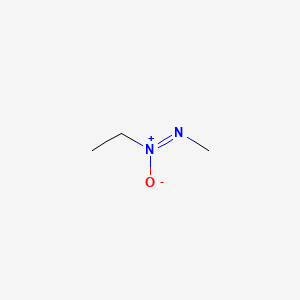

Z-Ethyl-O,N,N-azoxymethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

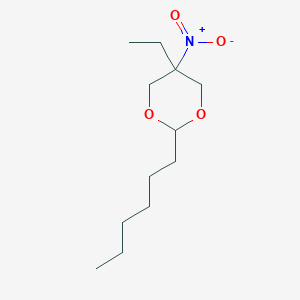

Z-Ethyl-O,N,N-azoxymethane is an organic compound belonging to the class of azoxy compounds. These compounds are characterized by the presence of an azoxy functional group, which consists of a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. This compound is known for its carcinogenic properties and has been extensively studied in the context of cancer research .

Métodos De Preparación

The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrosomethane under controlled conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently undergoes oxidation to yield the azoxy compound.

Análisis De Reacciones Químicas

Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form nitroso and nitro derivatives.

Reduction: Reduction of this compound can lead to the formation of amines.

Substitution: The azoxy group can participate in substitution reactions, particularly with electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Aplicaciones Científicas De Investigación

Z-Ethyl-O,N,N-azoxymethane is primarily used in scientific research as a carcinogenic agent to study the mechanisms of cancer development. It is commonly used in animal models to induce tumors, particularly in the liver, colon, and kidneys. This compound has been instrumental in understanding the biochemical pathways involved in carcinogenesis and in evaluating the efficacy of potential anti-cancer therapies .

Mecanismo De Acción

The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into reactive intermediates that can form adducts with DNA, leading to mutations. Key molecular targets include the K-ras gene, which is often mutated in cancers induced by this compound. The activation of the K-ras pathway, along with other pathways such as PI3K/Akt and MAPK, plays a critical role in the carcinogenic process .

Comparación Con Compuestos Similares

Z-Ethyl-O,N,N-azoxymethane is similar to other azoxy compounds such as azoxymethane, azoxyethane, and Z-methyl-O,N,N-azoxyethane. These compounds share similar structural features and carcinogenic properties. this compound is unique in its ability to induce a high incidence of liver neoplasms and hemangiosarcomas compared to its methyl analogs . The table below highlights the similarities and differences:

| Compound | Structural Features | Carcinogenic Properties |

|---|---|---|

| This compound | Ethyl group, azoxy functional group | High incidence of liver neoplasms, hemangiosarcomas |

| Azoxymethane | Methyl group, azoxy functional group | Induces colon and kidney tumors |

| Azoxyethane | Ethyl group, azoxy functional group | Similar to nitrosodiethylamine, induces esophageal and nasal tumors |

| Z-methyl-O,N,N-azoxyethane | Methyl group, azoxy functional group | Induces kidney tumors |

This compound stands out due to its specific carcinogenic profile and the types of tumors it induces .

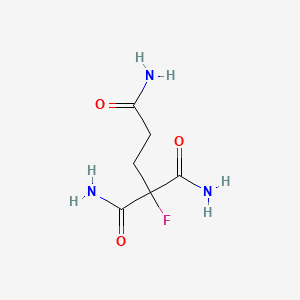

Propiedades

Número CAS |

96337-40-5 |

|---|---|

Fórmula molecular |

C3H8N2O |

Peso molecular |

88.11 g/mol |

Nombre IUPAC |

ethyl-methylimino-oxidoazanium |

InChI |

InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3 |

Clave InChI |

MIJJGTDCQRHTPM-UHFFFAOYSA-N |

SMILES canónico |

CC[N+](=NC)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)